3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile
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Overview
Description
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is an organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, which is a benzene ring fused with a dioxole ring, and a cyanoethenyl group, making it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile typically involves a multi-step process. One common method starts with the preparation of the benzodioxole intermediate, which is then subjected to a Knoevenagel condensation reaction with a suitable aldehyde and a cyano group donor. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound can induce cell cycle arrest and apoptosis by modulating signaling pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown potential as anticancer agents.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains the benzodioxole ring and is studied for its pharmacological properties.
Uniqueness
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is unique due to its cyanoethenyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other benzodioxole derivatives. This structural feature allows for the development of novel compounds with improved biological and material properties.
Properties
IUPAC Name |
3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c18-9-13-2-1-3-14(7-13)15(10-19)6-12-4-5-16-17(8-12)21-11-20-16/h1-8H,11H2/b15-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDLPUSAJVFIGQ-UUASQNMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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